

Technical Guide: DMTr-2'-O-C22-rC Amidite for Oligonucleotide Synthesis

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Compound of Interest

Compound Name: *DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite*

Cat. No.: *B15599523*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on DMTr-2'-O-C22-rC-3'-CE Phosphoramidite, a key reagent for the synthesis of oligonucleotides with long-chain hydrophobic modifications. Such modifications are of increasing interest in therapeutic applications, including siRNA delivery, due to their ability to interact with lipoproteins and facilitate cellular uptake. This document outlines supplier information, key technical data, and detailed protocols for its use and subsequent purification of the modified oligonucleotide.

Supplier and Technical Data

Several suppliers offer DMTr-2'-O-C22-rC-3'-CE Phosphoramidite or its N-acetyl protected variant. The following table summarizes the available quantitative data for this specialized phosphoramidite.

Parameter	Data	Supplier(s)
Product Name	DMTr-2'-O-C22-rC(Ac)-3'-CE-Phosphoramidite	Jiangsu Synthgene Biotechnology Co., Ltd.[1]
DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite	MedChemExpress[2]	
CAS Number	2923115-93-7[1]	MedChemExpress, Jiangsu Synthgene Biotechnology Co., Ltd.
Molecular Formula	C63H94N5O9P	MedChemExpress
Molecular Weight	1096.42	MedChemExpress
Purity	≥98%	Jiangsu Synthgene Biotechnology Co., Ltd.[1]
Appearance	White to off-white solid	MedChemExpress
Storage	-20°C, sealed, away from moisture	MedChemExpress
Solvent Stability	In solvent: -80°C for 6 months; -20°C for 1 month	MedChemExpress[3][4]

Chemical Structure

The structure of DMTr-2'-O-C22-rC-3'-CE Phosphoramidite is characterized by the dimethoxytrityl (DMTr) protecting group at the 5' position, a long C22 alkyl chain at the 2' position of the ribose sugar, and a reactive phosphoramidite moiety at the 3' position for oligonucleotide synthesis.

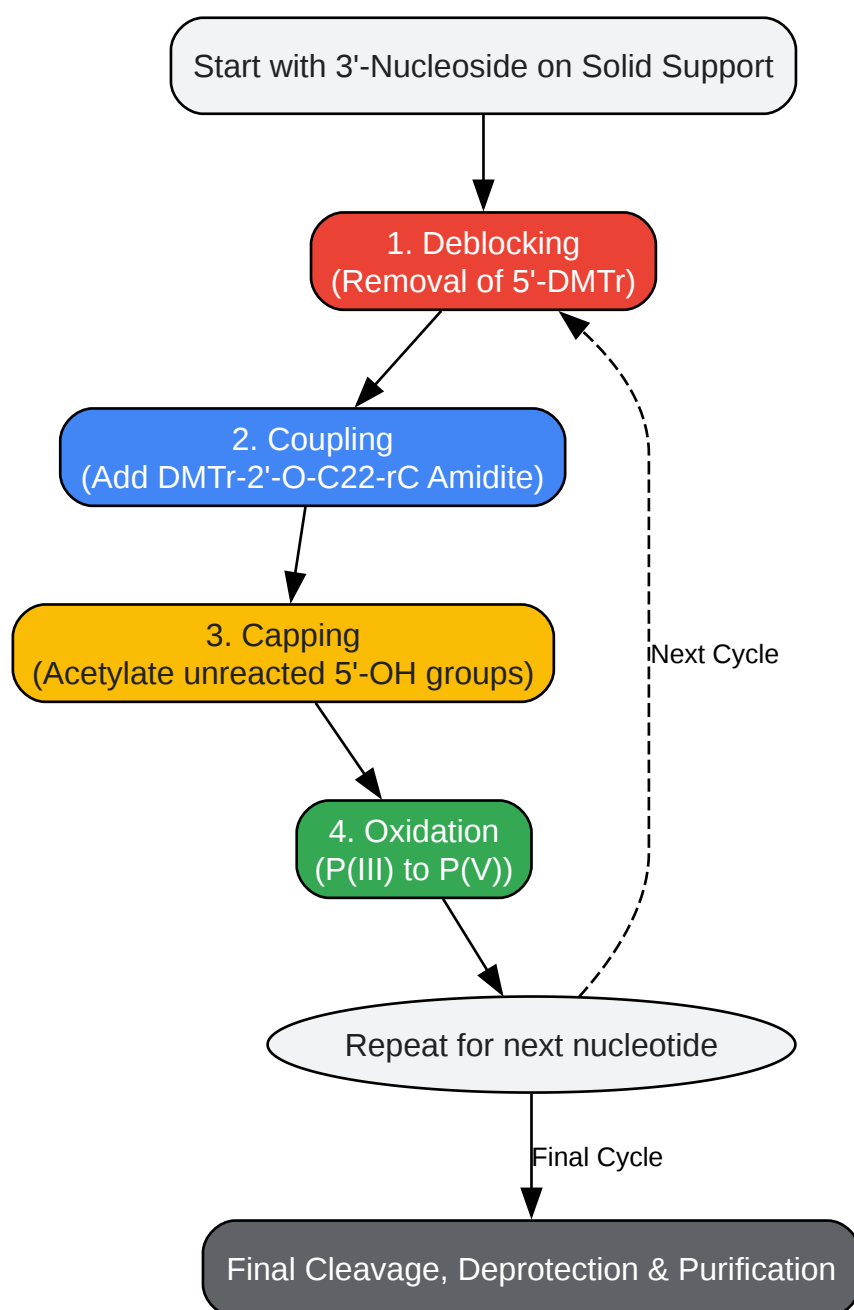
Caption: Chemical structure of DMTr-2'-O-C22-rC(Ac)-3'-CE Phosphoramidite.

Experimental Protocols

The incorporation of DMTr-2'-O-C22-rC amidite into an oligonucleotide follows the standard phosphoramidite solid-phase synthesis cycle. However, special considerations are required for the coupling, deprotection, and purification steps due to the long hydrophobic C22 chain.

Standard Oligonucleotide Synthesis Cycle

Automated solid-phase oligonucleotide synthesis is the preferred method and is performed on a synthesizer using a solid support, such as controlled-pore glass (CPG). The synthesis follows a four-step cycle for each nucleotide addition.



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Caption: Standard automated oligonucleotide synthesis cycle.

1. Deblocking:

- Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
- Purpose: Removes the acid-labile 5'-DMTr protecting group from the nucleotide bound to the solid support, freeing the 5'-hydroxyl group for the next coupling reaction.

2. Coupling:

- Reagents:
 - DMTr-2'-O-C22-rC-3'-CE Phosphoramidite (dissolved in anhydrous acetonitrile to a concentration of 0.1 M).
 - An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).
- Purpose: The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Special Consideration: Due to the steric hindrance and hydrophobicity of the C22 alkyl chain, a longer coupling time is recommended compared to standard phosphoramidites. Standard coupling times are typically around 30 seconds, whereas modified amidites may require 5-10 minutes for efficient coupling.^[5] Optimization of coupling time is recommended to achieve high coupling efficiency (>98%).

3. Capping:

- Reagents: A two-part solution, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B).
- Purpose: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

4. Oxidation:

- Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.

- Purpose: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) must be removed.

- Reagents: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
- Procedure:
 - The solid support is treated with the basic solution at an elevated temperature (e.g., 55-65°C). This single step typically achieves cleavage from the support, removal of the cyanoethyl groups from the phosphates, and removal of the acyl protecting groups from the nucleobases (e.g., Acetyl on cytosine).[\[6\]](#)[\[7\]](#)
 - The duration of this step depends on the specific protecting groups used but typically ranges from a few minutes for "UltraFAST" chemistries to several hours for standard groups.[\[6\]](#)

Purification of the Hydrophobic Oligonucleotide

The presence of the long C22 alkyl chain significantly increases the hydrophobicity of the full-length oligonucleotide. This property is advantageous for purification.

- Recommended Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Principle: RP-HPLC separates molecules based on their hydrophobicity. The full-length oligonucleotide containing the C22 chain will be significantly more hydrophobic than any truncated failure sequences.[\[8\]](#)[\[9\]](#)
- Procedure:

- "DMT-ON" Strategy: It is highly recommended to perform the synthesis with the final 5'-DMTr group left on ("DMT-ON"). The DMTr group adds further hydrophobicity, enhancing the separation between the full-length product and failure sequences.[5][10]
- The crude, deprotected oligonucleotide mixture is injected onto a reversed-phase column (e.g., C8 or C18).
- A gradient of an organic solvent (like acetonitrile) in an aqueous buffer (like triethylammonium acetate) is used for elution.
- The more hydrophobic, full-length "DMT-ON" product will be retained longer on the column and elute later than the less hydrophobic failure sequences.
- After collecting the purified product, the DMTr group is removed by treatment with an acid, such as 80% acetic acid in water.[5]

This method is highly effective for purifying oligonucleotides with hydrophobic modifications and can achieve purity levels greater than 85%.[8]

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